1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-2-3-12-11(13(17)18)8-15-16(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLVBOYPVGHHGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380575 |

Source

|

| Record name | 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26728533 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175137-17-4 |

Source

|

| Record name | 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-17-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Abstract: This guide provides a detailed, scientifically-grounded methodology for the synthesis of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS No: 175137-17-4)[1]. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties[2][3][4]. This document outlines a robust and efficient two-step synthetic strategy, beginning with the construction of the pyrazole core via the Knorr pyrazole synthesis, followed by a saponification reaction to yield the final carboxylic acid. The rationale behind each procedural step, key mechanistic insights, and detailed experimental protocols are presented to equip researchers and drug development professionals with the knowledge to successfully execute this synthesis.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule is approached through a logical two-step sequence that is both efficient and high-yielding. The core of this strategy is the formation of the substituted pyrazole ring, a classic transformation in heterocyclic chemistry.

Retrosynthetic Approach: Our retrosynthetic analysis begins by disconnecting the carboxylic acid functionality, which points to an ester as its immediate precursor. This simplifies the target to a pyrazole-4-carboxylate ester. This ester can then be disconnected at the C-N and C=N bonds of the pyrazole ring, revealing the two key building blocks: a 1,3-dicarbonyl compound and a substituted hydrazine. This pathway is characteristic of the well-established Knorr pyrazole synthesis[5][6].

Forward Synthetic Plan:

-

Step 1: Knorr Pyrazole Synthesis. Condensation of (4-chlorophenyl)hydrazine with a suitable 1,3-dicarbonyl synthon, ethyl 2-formylvalerate, will regioselectively form the intermediate, ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate.

-

Step 2: Saponification. Basic hydrolysis of the resulting ethyl ester will yield the target this compound following an acidic workup.

The overall synthetic workflow is depicted below.

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Hydrazine derivatives are toxic and should be handled with extreme care.[7]

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| (4-chlorophenyl)hydrazine HCl | 179.06 | 17.9 g | 0.10 |

| Ethyl 2-formylvalerate | 158.20 | 15.8 g | 0.10 |

| Glacial Acetic Acid | 60.05 | ~1 mL | Catalyst |

| Ethanol (Absolute) | 46.07 | 200 mL | Solvent |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (17.9 g, 0.10 mol) and absolute ethanol (200 mL).

-

Add ethyl 2-formylvalerate (15.8 g, 0.10 mol) to the suspension in a single portion.

-

Add glacial acetic acid (~1 mL) as a catalyst to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate / 70% Hexanes). The reaction is typically complete within 4-6 hours.

-

Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume to approximately 50 mL using a rotary evaporator.

-

Pour the concentrated mixture into 250 mL of ice-cold water with stirring. A precipitate or oil should form.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate.

Step 2: Ester Hydrolysis - Unveiling the Carboxylic Acid

The final step in the synthesis is the conversion of the pyrazole ester to the corresponding carboxylic acid. This is achieved through base-catalyzed hydrolysis, a process commonly known as saponification. The reaction is essentially irreversible because the final step involves an acid-base reaction where the alkoxide or hydroxide deprotonates the newly formed carboxylic acid, driving the equilibrium to completion.[8][9]

Mechanistic Insight

The saponification mechanism is a classic example of nucleophilic acyl substitution.[10]

-

Nucleophilic Attack: A hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

-

Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond. This results in the expulsion of the ethoxide ion (⁻OEt) as the leaving group.

-

Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the carboxylic acid, forming a resonance-stabilized carboxylate salt and ethanol.

-

Protonation: An acidic workup (e.g., adding HCl) is required to protonate the carboxylate salt, yielding the final neutral carboxylic acid product, which often precipitates from the aqueous solution.[10]

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Experimental Protocol: Synthesis of this compound

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| Pyrazole Ester (from Step 1) | 306.77 | 30.7 g | 0.10 |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.20 |

| Ethanol | 46.07 | 150 mL | Solvent |

| Water | 18.02 | 50 mL | Solvent |

| Hydrochloric Acid (conc.) | 36.46 | As needed | For workup |

Procedure:

-

Dissolve the ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate (30.7 g, 0.10 mol) in ethanol (150 mL) in a 500 mL round-bottom flask.

-

In a separate beaker, dissolve sodium hydroxide (8.0 g, 0.20 mol) in water (50 mL).

-

Add the aqueous NaOH solution to the ethanolic solution of the ester.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 85-90°C) with stirring.

-

Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to remove most of the ethanol.

-

Dilute the remaining aqueous residue with 200 mL of water. If any unreacted ester remains, it can be removed by washing with a nonpolar solvent like diethyl ether.

-

Place the aqueous solution in an ice bath and acidify it slowly by adding concentrated hydrochloric acid dropwise with vigorous stirring until the pH is approximately 2-3.

-

A white or off-white precipitate of the carboxylic acid should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 50 mL).

-

Dry the product under vacuum to a constant weight. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | M.W. ( g/mol ) | CAS Number | Physical State |

| Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | C₁₅H₁₇ClN₂O₂ | 306.77 | N/A | Oil or Low-Melting Solid |

| This compound | C₁₃H₁₃ClN₂O₂ | 264.71 | 175137-17-4 [1] | White to Off-White Solid |

-

¹H NMR: Protons on the propyl chain, aromatic protons of the chlorophenyl group, and the pyrazole proton will show characteristic chemical shifts and coupling patterns. The disappearance of the ethyl group signals (-CH₂- and -CH₃) and the appearance of a broad singlet for the carboxylic acid proton (-COOH) will confirm the hydrolysis.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic, pyrazole, and aliphatic carbons. The key change from ester to acid will be the shift of the carbonyl carbon and the disappearance of the two carbons from the ethyl group.

-

FT-IR: The ester intermediate will show a characteristic C=O stretch around 1700-1720 cm⁻¹. The final acid product will exhibit a broader O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1680-1710 cm⁻¹.

-

Mass Spectrometry: Will confirm the molecular weight of the intermediate and final product, showing the expected molecular ion peak.

Conclusion

This guide details a reliable and well-precedented two-step synthesis for this compound. By leveraging the regioselective Knorr pyrazole synthesis and a standard saponification reaction, this valuable heterocyclic compound can be produced in high yield and purity. The provided mechanistic discussions and detailed protocols offer a solid foundation for researchers to successfully synthesize this and related pyrazole derivatives for applications in pharmaceutical and materials science research.

References

- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

- J&K Scientific LLC. (2025). Ester Hydrolysis.

- YouTube. (2019). mechanism of ester hydrolysis.

- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.

- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

- BenchChem. (2025). Navigating Pyrazole Synthesis: A Guide to Hydrazine Alternatives.

- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.

- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.

- Santa Cruz Biotechnology. (n.d.). This compound.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). chemistry and biological properties of pyrazole derivatives. Retrieved from WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.

- PubMed. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.

Sources

- 1. scbt.com [scbt.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. name-reaction.com [name-reaction.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid chemical properties

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic Acid and its Analogs

Disclaimer: The specific molecule, this compound, is not extensively characterized in publicly accessible scientific literature. This guide, therefore, provides a comprehensive technical framework based on the well-established chemistry of the parent scaffold, 1-aryl-5-alkyl-1H-pyrazole-4-carboxylic acids. The principles, protocols, and potential applications discussed herein are derived from authoritative sources on analogous structures and represent a predictive and methodological template for researchers investigating this specific compound.

Introduction: The Pyrazole Carboxylic Acid Scaffold

The 1,5-disubstituted pyrazole-4-carboxylic acid core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure, combined with the presence of a carboxylic acid group and tunable substitution patterns at the N1 and C5 positions, makes it a versatile building block. The carboxylic acid moiety serves as a critical anchor for interactions with biological targets, often acting as a hydrogen bond donor and acceptor, or a coordinating ligand for metal ions in enzymes.

The specific compound of interest, this compound, features a para-chlorophenyl group at the N1 position and a propyl group at the C5 position. The electron-withdrawing nature of the chlorophenyl ring can influence the acidity of the pyrazole N2 and the carboxylic proton, while the alkyl propyl group provides a lipophilic domain. These features are key determinants of the molecule's overall physicochemical properties and its potential biological activity.

Predicted Physicochemical Properties

While experimental data for the target molecule is scarce, its properties can be predicted based on its constituent functional groups. These properties are critical for designing experimental conditions for synthesis, purification, and biological assays.

| Property | Predicted Value / Characteristic | Rationale & Implications for Research |

| Molecular Formula | C₁₃H₁₃ClN₂O₂ | - |

| Molecular Weight | 264.71 g/mol | Essential for calculating molar equivalents in synthesis and for mass spectrometry analysis. |

| Appearance | White to off-white crystalline solid | Expected for a moderately complex organic acid with a rigid core. |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) | The hydrophobic chlorophenyl and propyl groups dominate, limiting aqueous solubility. The carboxylic acid allows for solubility in basic aqueous solutions via salt formation (e.g., with NaOH, NaHCO₃). This is key for purification (acid-base extraction) and formulation. |

| Acidity (pKa) | Estimated pKa ~3.5 - 4.5 | The carboxylic acid is the primary acidic proton. The electron-withdrawing 4-chlorophenyl group may slightly increase its acidity compared to an unsubstituted phenyl analog. This value is critical for designing buffer systems for bioassays and for HPLC method development. |

| Melting Point | Expected >150 °C | The planar, rigid pyrazole core allows for efficient crystal lattice packing, typically leading to a relatively high melting point. |

Synthesis and Mechanistic Rationale

A robust and common method for synthesizing 1,5-disubstituted pyrazole-4-carboxylic acids is through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, followed by functional group manipulation. The following protocol describes a plausible and widely cited approach.

Synthetic Workflow Overview

The synthesis can be envisioned as a two-step process starting from a β-ketoester and a substituted hydrazine.

Caption: A typical two-step synthesis pathway for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

-

Rationale: This step involves a classic Knorr-type pyrazole synthesis. The more nucleophilic nitrogen of the 4-chlorophenylhydrazine attacks the β-ketoester derivative, leading to a cyclization and dehydration cascade that forms the stable aromatic pyrazole ring. The reaction is typically acid-catalyzed to facilitate the dehydration step.

-

Procedure:

-

To a solution of ethyl 2-(ethoxymethylene)-3-oxohexanoate (1.0 eq) in ethanol, add 4-chlorophenylhydrazine hydrochloride (1.05 eq) and a catalytic amount of acetic acid.

-

Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the crude product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

-

Step 2: Saponification to this compound

-

Rationale: The ethyl ester is a protecting group for the carboxylic acid, facilitating purification of the pyrazole core in the first step. Saponification is a base-mediated hydrolysis of the ester to yield the carboxylate salt, which upon acidification, provides the final carboxylic acid product. Lithium hydroxide (LiOH) is often preferred as it can often be performed at room temperature with minimal side reactions.

-

Procedure:

-

Dissolve the pyrazole ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-6 hours).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under high vacuum to yield the final product.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any research workflow.

Characterization Workflow

Caption: Standard analytical workflow for compound validation.

Expected Spectroscopic Data

-

¹H NMR:

-

Pyrazole Proton (C3-H): A sharp singlet expected around δ 7.8-8.2 ppm. This is a characteristic signal for this scaffold.

-

Chlorophenyl Protons: Two doublets in the aromatic region (δ 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring, each integrating to 2H.

-

Propyl Protons: A triplet for the CH₂ group adjacent to the pyrazole ring (δ ~2.8-3.1 ppm), a sextet for the internal CH₂ group (δ ~1.6-1.8 ppm), and a triplet for the terminal CH₃ group (δ ~0.9-1.1 ppm).

-

Carboxylic Acid Proton: A broad singlet, often exchangeable with D₂O, typically observed at δ >10 ppm.

-

-

¹³C NMR:

-

Distinct signals for all 13 carbons, including the carbonyl carbon of the carboxylic acid (δ ~165-175 ppm) and the carbons of the pyrazole and chlorophenyl rings.

-

-

Mass Spectrometry (LC-MS):

-

The primary validation is the observation of the molecular ion peak [M+H]⁺ at m/z 265.07 and/or the [M-H]⁻ at m/z 263.07. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible in the molecular ion cluster (e.g., peaks at m/z 265 and 267 for [M+H]⁺).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity is assessed using a reverse-phase column (e.g., C18). A typical mobile phase would be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. The final compound should show a single major peak, indicating >95% purity.

-

Potential Applications in Drug Discovery

The 1-aryl-pyrazole-4-carboxylic acid scaffold is a well-known pharmacophore found in numerous biologically active compounds. Its utility stems from its ability to mimic other chemical structures and engage in specific interactions with enzyme active sites.

-

Anti-inflammatory Agents: Many compounds with this core structure are potent inhibitors of cyclooxygenase (COX) enzymes, similar to the commercial drug Celecoxib, which also contains a pyrazole core. The carboxylic acid can chelate key residues in the enzyme active site.

-

Kinase Inhibition: This scaffold is explored in the development of inhibitors for various protein kinases, which are crucial targets in oncology. The planar pyrazole ring can fit into the ATP-binding pocket, and the substituents can be modified to achieve selectivity.

-

Other Therapeutic Areas: Derivatives have been investigated as antagonists for various receptors and as potential antibacterial or antiviral agents.

The specific combination of a 4-chlorophenyl group (providing halogen bonding potential and lipophilicity) and a C5-propyl group (providing a flexible lipophilic tail) makes this compound a promising candidate for screening in various drug discovery programs, particularly those targeting enzymes with hydrophobic binding pockets.

References

-

General Synthesis of Pyrazole Carboxylic Acids: A representative example of the Knorr synthesis and subsequent hydrolysis for creating similar structures. Title: Design, synthesis, and biological evaluation of novel pyrazole derivatives as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

Pharmacological Relevance of the Pyrazole Scaffold: An overview of the diverse biological activities associated with pyrazole-containing compounds in medicinal chemistry. Title: The pyrazole scaffold: a versatile building block in medicinal chemistry. Source: Expert Opinion on Drug Discovery. URL: [Link]

-

Characterization Techniques for Novel Compounds: A standard reference text covering the principles of NMR, MS, and other spectroscopic methods for organic structure elucidation. Title: Spectrometric Identification of Organic Compounds. Source: Wiley. URL: [Link]

An In-depth Technical Guide to 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential

A Note on CAS Number 175137-17-4

This guide focuses on the broader chemical class of 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic acids. The specific compound, 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 175137-17-4), is a member of this family. However, a comprehensive review of scientific literature and patent databases reveals a significant lack of publicly available information regarding its specific synthesis, biological activity, and mechanism of action. While commercially available for research purposes[1], it remains an uncharacterized molecule in the public domain. Therefore, this guide will provide a detailed overview of the well-documented properties and applications of the parent chemical scaffold, offering valuable context for researchers and drug development professionals interested in this class of compounds.

Introduction: The Pyrazole Nucleus in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide array of biologically active compounds and approved pharmaceuticals.[2] The unique electronic and steric properties of the pyrazole core, including its ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[2] The 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic acid framework, in particular, has been extensively explored, leading to the discovery of potent anti-inflammatory, anticancer, antimicrobial, and herbicidal agents.[3][4] This guide will delve into the synthesis, biological activities, and structure-activity relationships of this important chemical class.

Physicochemical Properties and Structural Features

The physicochemical properties of 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic acids can be tuned by modifying the substituents on the aryl ring and the alkyl chain at the 5-position. These modifications influence key parameters such as lipophilicity (LogP), acidity (pKa), and solubility, which in turn affect the pharmacokinetic and pharmacodynamic profiles of the compounds.

| Property | General Range/Characteristic | Influence of Substituents |

| Molecular Formula | C | Varies with aryl and alkyl substituents. |

| Molecular Weight | 200 - 350 g/mol | Increases with larger substituents. |

| Melting Point | Typically 100 - 200 °C | Influenced by crystal packing and intermolecular forces. |

| pKa | ~ 3.5 - 5.0 | Electron-withdrawing groups on the aryl ring decrease the pKa. |

| LogP | 2.0 - 4.5 | Increases with larger alkyl chains and lipophilic aryl groups. |

| Solubility | Generally poor in water, soluble in organic solvents. | Can be improved by salt formation of the carboxylic acid. |

Table 1: General Physicochemical Properties of 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic Acids.

General Synthesis Strategies

The synthesis of 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic acids is well-established in the chemical literature. A common and versatile method involves the cyclocondensation of a hydrazine derivative with a β-ketoester, followed by hydrolysis of the resulting ester.

Representative Synthesis Workflow

A widely employed synthetic route is the Knorr pyrazole synthesis and subsequent modifications. The general workflow is as follows:

-

Claisen Condensation: An appropriate ketone is reacted with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form a 1,3-diketoester intermediate.

-

Cyclocondensation: The diketoester is then reacted with an arylhydrazine (e.g., 4-chlorophenylhydrazine) in a suitable solvent, often with acid catalysis, to form the pyrazole ring. This step typically yields a mixture of regioisomers, which may require separation.

-

Saponification: The resulting pyrazole-4-carboxylate ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide, followed by acidification.

Biological Activities and Therapeutic Potential

This class of compounds exhibits a remarkable range of biological activities, primarily due to the ability of the pyrazole scaffold to mimic the transition state of various enzymatic reactions or to fit into the active sites of receptors.

Anti-inflammatory Activity

Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation. The carboxylic acid moiety is often crucial for this activity, as it can mimic arachidonic acid and form key interactions in the COX active site.

Anticancer Activity

Certain substituted pyrazole carboxylic acids have demonstrated significant antitumor properties.[5][6][7] The mechanisms are varied and can include:

-

Kinase Inhibition: The pyrazole scaffold can act as a hinge-binding motif for various protein kinases involved in cancer cell proliferation and survival.

-

Induction of Apoptosis: Some derivatives have been shown to trigger programmed cell death in cancer cells.

-

Anti-angiogenesis: Inhibition of the formation of new blood vessels that supply tumors.

Research has shown that specific substitution patterns on the aryl ring and the pyrazole core are critical for potent and selective anticancer activity.[5]

Antimicrobial and Antifungal Activity

The pyrazole nucleus is also found in compounds with activity against a range of bacterial and fungal pathogens.[3][8] These compounds can act by inhibiting essential microbial enzymes or disrupting cell membrane integrity. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazole and aryl rings are crucial for determining the spectrum and potency of antimicrobial action.[8]

Application in Agrochemicals

Beyond pharmaceuticals, pyrazole derivatives are important in agriculture. The 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic acid scaffold can be found in molecules developed as herbicides.[9] These compounds often act by inhibiting key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), leading to the disruption of essential amino acid or chlorophyll biosynthesis pathways in susceptible weeds.

Representative Experimental Protocol: In Vitro COX Inhibition Assay

To evaluate the anti-inflammatory potential of a novel 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic acid, a common first step is to assess its ability to inhibit COX-1 and COX-2 enzymes in vitro.

Methodology

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of test concentrations.

-

Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a reaction buffer. Arachidonic acid is used as the substrate.

-

Incubation: The enzyme is pre-incubated with the test compound or vehicle control for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid.

-

Reaction Termination and Detection: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC

50value (the concentration of compound required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic acid scaffold is a cornerstone in the development of new therapeutic and agrochemical agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in research and development. While specific data on this compound (CAS 175137-17-4) is not publicly available, the extensive body of literature on related analogs provides a strong foundation for its potential properties. Future research into this and other sparsely characterized members of this class could uncover novel agents with improved potency, selectivity, and safety profiles for a wide range of applications.

References

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

-

ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved January 13, 2026, from [Link]

-

Ingenta Connect. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved January 13, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 175137-17-4. Retrieved January 13, 2026, from [Link]

- MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4223.

- Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 717364.

- PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 79, 356-365.

- PubMed. (2010). Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776.

- Google Patents. (n.d.). US5223526A - Pyrazole carboxanilide fungicides and use.

- Google Patents. (n.d.). EP0822187A1 - PYRAZOLE DERIVATIVES AND HERBICIDES.

- Google Patents. (n.d.). US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.

- Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 901-925.

-

ResearchGate. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved January 13, 2026, from [Link]_

- PubMed. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974.

- Google Patents. (n.d.). US5569769A - Preparation of pyrazole and its derivatives.

- Google Patents. (n.d.). US4996327A - Preparation of pyrazole and its derivatives.

Sources

- 1. scbt.com [scbt.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectral Analysis of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Introduction

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of innovation. 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (Molecular Formula: C₁₃H₁₃ClN₂O₂, Molecular Weight: 264.71 g/mol )[1] is a molecule of interest within the broader class of pyrazole derivatives, which are known for their diverse biological activities.[2][3] This guide provides an in-depth analysis of the expected spectral data for this compound, offering a predictive framework based on established principles of spectroscopy and data from analogous structures. By understanding the causality behind spectral features, researchers can confidently identify and characterize this and similar molecules.

This document is structured to provide not just data, but a logical, self-validating workflow for spectral interpretation, grounded in authoritative scientific principles.

Molecular Structure and Expected Spectroscopic Behavior

A thorough analysis of any compound's spectral data begins with a clear understanding of its molecular structure. The key functional groups and structural motifs in this compound are:

-

A pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

A 4-chlorophenyl group attached to one of the pyrazole's nitrogen atoms.

-

A propyl group at the 5-position of the pyrazole ring.

-

A carboxylic acid group at the 4-position of the pyrazole ring.

Each of these components will give rise to characteristic signals in various spectroscopic analyses.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the connectivity and spatial arrangement of atoms.

1.1: ¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative atoms and aromatic rings causing a downfield shift (higher ppm).

Expected ¹H NMR Signals:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often exhibits broadness due to hydrogen bonding and chemical exchange. |

| Pyrazole-H3 | 7.8 - 8.2 | Singlet | 1H | The proton at the 3-position of the pyrazole ring is in an electron-deficient environment, leading to a downfield shift. |

| Chlorophenyl-H (ortho to N) | 7.4 - 7.6 | Doublet | 2H | These protons are part of an aromatic system and are influenced by the electron-withdrawing nature of the pyrazole ring. |

| Chlorophenyl-H (meta to N) | 7.3 - 7.5 | Doublet | 2H | These protons are ortho to the chlorine atom, which also influences their chemical shift. |

| Propyl-CH₂ (α to pyrazole) | 2.8 - 3.1 | Triplet | 2H | Being adjacent to the aromatic pyrazole ring, these protons are shifted downfield. |

| Propyl-CH₂ (β to pyrazole) | 1.6 - 1.9 | Sextet | 2H | These methylene protons are in a typical aliphatic environment, split by the adjacent methyl and methylene groups. |

| Propyl-CH₃ (γ to pyrazole) | 0.9 - 1.1 | Triplet | 3H | The terminal methyl group of the propyl chain will appear in the characteristic upfield aliphatic region. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of exchangeable protons like the carboxylic acid proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

1.2: ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon.

Expected ¹³C NMR Signals:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | 165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| Pyrazole-C5 | 145 - 155 | This carbon is attached to the propyl group and is part of the aromatic pyrazole ring. |

| Pyrazole-C3 | 138 - 145 | The carbon bearing the single proton in the pyrazole ring. |

| Chlorophenyl-C (ipso to N) | 135 - 140 | The carbon directly attached to the pyrazole nitrogen. |

| Chlorophenyl-C (ipso to Cl) | 130 - 135 | The carbon bearing the chlorine atom. |

| Chlorophenyl-CH (ortho to N) | 128 - 130 | Aromatic carbons. |

| Chlorophenyl-CH (meta to N) | 125 - 128 | Aromatic carbons. |

| Pyrazole-C4 | 110 - 120 | The carbon to which the carboxylic acid is attached. |

| Propyl-CH₂ (α to pyrazole) | 25 - 30 | Aliphatic carbon adjacent to the pyrazole ring. |

| Propyl-CH₂ (β to pyrazole) | 20 - 25 | Aliphatic carbon. |

| Propyl-CH₃ (γ to pyrazole) | 10 - 15 | The terminal methyl carbon of the propyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often required compared to ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | The O-H bond in a carboxylic acid is involved in strong hydrogen bonding, resulting in a very broad absorption band that often overlaps with C-H stretches.[4][5] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds where the carbon is sp² hybridized.[5] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Corresponding to the C-H bonds of the propyl group.[5] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl group of a carboxylic acid gives a very strong and characteristic absorption in this region.[6][7][8] |

| C=N and C=C Stretch (Aromatic) | 1450 - 1600 | Medium | These absorptions arise from the pyrazole and chlorophenyl rings. |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium | The stretching vibration of the C-O single bond in the carboxylic acid group. |

| C-Cl Stretch | 1000 - 1100 | Medium-Strong | The carbon-chlorine bond stretch. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent (e.g., CCl₄).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

-

Data Analysis: The positions and shapes of the absorption bands are correlated with known functional group frequencies.

Diagram of Key IR Absorptions:

Caption: Predicted key IR absorption regions for the title compound.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for confirming the molecular weight and gaining insights into the molecule's structure through its fragmentation pattern.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 264.71. Due to the presence of chlorine, there will be a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.

-

Major Fragmentation Pathways: The fragmentation of pyrazole derivatives can be complex, but some general patterns can be predicted.[9][10] For carboxylic acid derivatives, a common fragmentation is the loss of the carboxylic acid group or parts of it.[11][12]

Predicted Fragmentation Pattern:

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization method that is more likely to show the molecular ion peak.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The spectral analysis of this compound is a multi-faceted process that requires the integration of data from various spectroscopic techniques. This guide provides a predictive framework for the expected ¹H NMR, ¹³C NMR, IR, and MS data. By understanding the underlying principles and comparing the expected data with experimental results, researchers can confidently verify the structure and purity of this compound, paving the way for its further investigation in drug discovery and development.

References

-

LibreTexts. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. Available at: [Link]

-

ResearchGate. Spectral data for compounds. Available at: [Link]

-

LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

National Institutes of Health. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

SpectraBase. Pyrazole-3-carboxylic acid. Available at: [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

-

LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

National Institutes of Health. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

-

National Institutes of Health. Pyrazole-4-carboxylic acid. Available at: [Link]

-

National Institute of Standards and Technology. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available at: [Link]

-

Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

-

ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... Available at: [Link]

-

World Journal of Pharmaceutical Research. Chemistry and Biological Properties of Pyrazole Derivatives. Available at: [Link]

-

SpectraBase. 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

-

The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Available at: [Link]

-

ResearchGate. Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Available at: [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

-

U.S. Environmental Protection Agency. 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]. Available at: [Link]

-

ResearchGate. (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available at: [Link]

-

PubMed. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available at: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

-

LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

- [Source not explicitly provided in search results]

-

National Institutes of Health. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Available at: [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. Available at: [Link]

-

National Institutes of Health. 1H-Pyrazole-5-carboxylic acid. Available at: [Link]

-

CAS Common Chemistry. 5-[(4-Chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid. Available at: [Link]

-

CAS Common Chemistry. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. chemimpex.com [chemimpex.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 11. scienceready.com.au [scienceready.com.au]

- 12. chem.libretexts.org [chem.libretexts.org]

1H NMR and 13C NMR of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Central Role of NMR in Modern Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the pharmaceutical industry, providing unparalleled, high-resolution insights into molecular structure at the atomic level.[1][2][3] For researchers and scientists in drug discovery and development, NMR is an indispensable tool for the unambiguous structural elucidation of novel chemical entities, confirmation of synthetic products, and the study of drug-target interactions.[4][5] Unlike other analytical methods, NMR exploits the intrinsic magnetic properties of atomic nuclei, such as ¹H and ¹³C, to map out the chemical environment and connectivity within a molecule, making it a "gold standard" for structural characterization.[1][3]

This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of This compound , a heterocyclic compound representative of scaffolds often explored in medicinal chemistry. Pyrazole derivatives are known for a wide range of biological activities, and understanding their precise structure is the first critical step in establishing structure-activity relationships (SAR).[6][7] We will dissect the predicted spectra of this molecule, explaining the rationale behind chemical shifts and coupling patterns, present a robust experimental protocol for data acquisition, and illustrate the logical workflow of NMR-based structural verification.

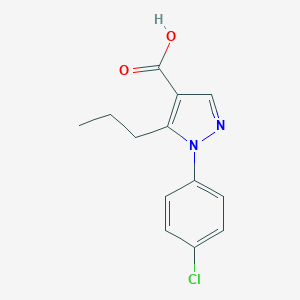

Molecular Structure:

-

Compound Name: this compound

Figure 1: Chemical structure of this compound with atom numbering for NMR assignment.

PART 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule.[10][11] The analysis involves evaluating four key features: the number of signals (chemically non-equivalent protons), their chemical shift (δ), their integration (relative number of protons), and their multiplicity (splitting pattern).[12]

Based on the structure, we can predict the following distinct proton signals:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield. Its broadness is a result of chemical exchange with trace amounts of water in the solvent and hydrogen bonding.

-

4-Chlorophenyl Protons (H-2', H-3'): The para-substituted phenyl ring creates a symmetrical AA'BB' system. Due to the symmetry, we expect two signals, each integrating to 2H. These will appear as doublets. The protons ortho to the electron-withdrawing pyrazole ring (H-2') will be more deshielded (further downfield) than the protons ortho to the chlorine atom (H-3').

-

Pyrazole Ring Proton (H-3): This is the sole proton directly attached to the pyrazole ring. It is expected to be a sharp singlet, as it has no adjacent protons within three bonds to couple with. Its chemical shift will be in the aromatic region, influenced by the ring's electronic environment.

-

Propyl Group Protons (-CH₂CH₂CH₃): The propyl chain will give rise to three distinct signals:

-

α-CH₂ (H-1''): These protons are adjacent to the pyrazole ring and will be the most deshielded of the propyl group. They will appear as a triplet, split by the two neighboring β-CH₂ protons.

-

β-CH₂ (H-2''): These methylene protons are coupled to both the α-CH₂ (2 protons) and the γ-CH₃ (3 protons) groups. According to the n+1 rule, they will be split into a multiplet, specifically a sextet (or multiplet resembling a sextet).

-

γ-CH₃ (H-3''): The terminal methyl group protons are the most shielded (upfield). They will appear as a triplet, split by the two adjacent β-CH₂ protons.

-

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for the target compound, typically recorded in a solvent like DMSO-d₆, which is effective at dissolving carboxylic acids and allows for the observation of the acidic proton.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| -COOH | 12.0 - 13.0 | Broad Singlet | 1H | - | Highly deshielded acidic proton, subject to exchange. |

| H-3 | 8.0 - 8.5 | Singlet | 1H | - | Aromatic proton on the electron-deficient pyrazole ring. |

| H-2' | 7.6 - 7.8 | Doublet | 2H | ~8-9 | Aromatic protons deshielded by the pyrazole ring. |

| H-3' | 7.4 - 7.6 | Doublet | 2H | ~8-9 | Aromatic protons influenced by the chlorine atom. |

| H-1'' (α-CH₂) | 2.8 - 3.1 | Triplet | 2H | ~7-8 | Methylene group adjacent to the pyrazole ring. |

| H-2'' (β-CH₂) | 1.6 - 1.8 | Sextet | 2H | ~7-8 | Methylene group coupled to 5 adjacent protons. |

| H-3'' (γ-CH₃) | 0.9 - 1.1 | Triplet | 3H | ~7-8 | Terminal methyl group of the alkyl chain. |

PART 2: Predicted ¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.[10] In a standard proton-decoupled ¹³C NMR spectrum, each chemically unique carbon atom produces a single sharp peak. The chemical shift of each peak is highly dependent on the carbon's hybridization and its electronic environment.[11]

For this compound, we expect to observe 13 distinct carbon signals, corresponding to the 13 carbon atoms in the structure.

-

Carbonyl Carbon (-COOH): The carbonyl carbon is the most deshielded carbon in the molecule due to the direct attachment of two highly electronegative oxygen atoms, causing it to appear at the far downfield end of the spectrum.

-

Pyrazole Ring Carbons (C-3, C-4, C-5): These three carbons will have distinct chemical shifts. C-3 and C-5 are attached to nitrogen and will be found at lower fields than C-4. The substituent effects from the propyl and carboxylic acid groups will further differentiate them.

-

4-Chlorophenyl Carbons (C-1', C-2', C-3', C-4'): Four signals are expected from this ring. C-1' (ipso-carbon attached to the pyrazole) and C-4' (ipso-carbon attached to chlorine) will have their shifts significantly influenced by these substituents. C-2' and C-3' will appear in the typical aromatic region.

-

Propyl Group Carbons (-CH₂CH₂CH₃): The three carbons of the propyl chain will be found in the upfield (aliphatic) region of the spectrum, with the carbon closest to the pyrazole ring (C-1'') being the most deshielded.

Predicted ¹³C NMR Data Summary

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C OOH | 165 - 175 | Carbonyl carbon, highly deshielded by oxygen atoms. |

| C-5 | 148 - 155 | Pyrazole carbon attached to N1 and the propyl group. |

| C-3 | 140 - 145 | Pyrazole carbon adjacent to the proton H-3. |

| C-1' | 137 - 140 | Ipso-carbon of the phenyl ring, attached to the pyrazole. |

| C-4' | 132 - 136 | Ipso-carbon of the phenyl ring, attached to chlorine. |

| C-2' | 129 - 131 | Phenyl ring carbons ortho to the pyrazole substituent. |

| C-3' | 125 - 128 | Phenyl ring carbons ortho to the chlorine substituent. |

| C-4 | 108 - 115 | Pyrazole carbon attached to the carboxylic acid group. |

| C-1'' (α-CH₂) | 25 - 30 | Propyl carbon directly attached to the pyrazole ring. |

| C-2'' (β-CH₂) | 21 - 24 | Central carbon of the propyl chain. |

| C-3'' (γ-CH₃) | 13 - 16 | Terminal methyl carbon of the propyl chain. |

PART 3: Experimental Design and Protocol

Acquiring high-quality, reproducible NMR data is paramount. The choice of experimental parameters is not arbitrary; it is dictated by the physicochemical properties of the analyte and the information required.

Workflow for NMR-Based Structural Elucidation

The following diagram outlines the logical process from sample receipt to final structure confirmation, a self-validating system ensuring data integrity.

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound. Causality: This mass provides an optimal concentration for achieving a good signal-to-noise ratio in a reasonable timeframe without causing solubility issues or line broadening.

-

Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar organic molecules, including carboxylic acids. Its use allows for the observation of the exchangeable -COOH proton. The deuterated solvent prevents a large, overwhelming solvent signal in the ¹H spectrum.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a clean, high-precision 5 mm NMR tube.

-

-

Instrument Setup & Calibration (for a 500 MHz Spectrometer):

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal from the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height line width of <0.5 Hz for the residual solvent peak is a good target.

-

Calibrate the reference frequency using the residual DMSO peak at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm (from -2 to 14 ppm).

-

Acquisition Time (AQ): ~3 seconds.

-

Relaxation Delay (D1): 5 seconds. Causality: A longer D1 ensures full relaxation of all protons, especially those with long T1 times, allowing for accurate integration.

-

Number of Scans (NS): 16. Causality: Sufficient to obtain a good signal-to-noise ratio for a ~10 mg sample.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

-

Spectral Width: 240 ppm (from -10 to 230 ppm).

-

Acquisition Time (AQ): ~1 second.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024. Causality: A higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus compared to ¹H.

-

PART 4: Advanced Structural Confirmation with 2D NMR

For unambiguous assignment, especially in more complex molecules, 2D NMR experiments are essential.[12] They reveal correlations between nuclei, confirming the connectivity established from 1D data.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For our target molecule, COSY would show cross-peaks connecting H-1'' with H-2'', and H-2'' with H-3'', confirming the propyl chain's integrity. It would also show a correlation between the aromatic doublets H-2' and H-3'.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together a molecule's carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. This allows for the connection of different spin systems.

Key Predicted HMBC Correlations

The diagram below illustrates the critical long-range correlations that would definitively link the different fragments of the molecule, providing irrefutable evidence for the proposed structure.

Key HMBC correlations for structural verification.

-

H-3 to C-5 and C-4: Links the pyrazole proton to the carbons of the pyrazole ring.

-

H-2' to C-4' and C-1': Confirms the connectivity of the chlorophenyl ring and its attachment point to the pyrazole nitrogen.

-

H-1'' to C-5 and C-4: Unequivocally proves the attachment of the propyl group to the C-5 position of the pyrazole ring.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to the characterization of novel pharmaceutical compounds like this compound. By systematically interpreting chemical shifts, coupling constants, and integrations, and by employing a robust, logical experimental workflow, researchers can determine molecular structures with the highest degree of confidence. This detailed structural knowledge is the bedrock upon which all subsequent drug discovery and development efforts are built, from understanding mechanism of action to optimizing lead compounds.

References

- Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.

- ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.

- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.

- AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.

- PubMed Central (PMC). (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery.

- Canadian Journal of Chemistry. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d 6.

- ResearchGate. (n.d.).

- Ce(L-Pro)2]2 (Oxa)

- Diez, E., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.

- Journal of the Chemical Society of Pakistan. (n.d.).

- Santa Cruz Biotechnology. (n.d.). This compound.

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Chemistry LibreTexts. (2023).

- Emery Pharma. (2018).

- Matrix Fine Chemicals. (n.d.). This compound.

- Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)

- Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry.

- ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. azooptics.com [azooptics.com]

- 6. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. This compound | CAS 175137-17-4 [matrix-fine-chemicals.com]

- 10. azooptics.com [azooptics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. emerypharma.com [emerypharma.com]

Elucidating Molecular Architecture: A Technical Guide to the X-ray Crystal Structure of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic Acid

This in-depth technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities. While a public crystal structure for this specific molecule is not available as of the time of this writing, this guide furnishes a robust, field-proven methodology to obtain and interpret this critical data. The protocols described herein are synthesized from established practices for analogous pyrazole derivatives, which are a cornerstone in medicinal and agricultural chemistry.[1][2][3]

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives represent a privileged class of heterocyclic compounds with a wide spectrum of biological activities.[2] They are integral to the development of pharmaceuticals, including anti-inflammatory agents, analgesics, and anticancer therapeutics, as well as agrochemicals such as herbicides and fungicides.[1][3][4] The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined by single-crystal X-ray diffraction, is paramount. This structural data provides invaluable insights into intermolecular interactions, conformational preferences, and the structure-activity relationships (SAR) that govern their biological function.[5]

The target molecule, this compound (CAS 175137-17-4)[6], combines several key pharmacophoric features: a substituted pyrazole core, a chlorophenyl group that can engage in halogen bonding and other interactions, and a carboxylic acid moiety capable of forming strong hydrogen bonds. Elucidating its crystal structure would provide a foundational understanding for the rational design of next-generation derivatives with enhanced potency and selectivity.

Experimental Roadmap: From Synthesis to Structure

This section outlines a detailed, self-validating workflow for obtaining the crystal structure of the title compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Figure 1: A comprehensive workflow for the determination of the crystal structure.

Synthesis and Purification

A plausible synthetic route for this compound is a multi-step process, common for this class of compounds.

Experimental Protocol:

-

Hydrazine Formation: React 4-chlorophenylhydrazine hydrochloride with sodium acetate in ethanol to generate the free hydrazine base.

-

Condensation Reaction: React the in-situ generated 4-chlorophenylhydrazine with a suitable β-keto ester, such as ethyl 2-formylhexanoate, under reflux in ethanol with a catalytic amount of acetic acid. This condensation and subsequent cyclization reaction forms the pyrazole ring.

-

Saponification: Hydrolyze the resulting ethyl ester of the pyrazole derivative using a base such as sodium hydroxide in an aqueous ethanol solution.

-

Acidification: Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the desired carboxylic acid.

-

Purification: The crude product should be purified to obtain a high-purity sample suitable for crystallization. This is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.[7]

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. A systematic screening of crystallization conditions is essential.

Experimental Protocol:

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of common laboratory solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Crystallization Techniques:

-

Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents or solvent mixtures in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks at room temperature.[8]

-

Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent. Place this solution in a small, open container inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

X-ray Diffraction Analysis

The following protocol outlines the standard procedure for single-crystal X-ray diffraction.

Figure 2: Step-by-step process of X-ray diffraction analysis.

Experimental Protocol:

-

Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. Mount the crystal on a suitable holder, such as a cryoloop, and place it on the goniometer head of the diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and detector, is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled. The space group and unit cell parameters are determined from the processed data.

Structure Solution and Refinement

The final step is to convert the processed diffraction data into a three-dimensional atomic model.

Experimental Protocol:

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.

-

Structure Refinement: The initial model is refined using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using software tools like PLATON to check for missed symmetry and other potential issues. The results are typically presented in a Crystallographic Information File (CIF).

Anticipated Structural Insights and Data

While the specific data for the title compound is not yet known, we can anticipate the key structural parameters that would be reported. The following table presents a hypothetical but realistic set of crystallographic data based on similar pyrazole carboxylic acid structures.

| Parameter | Anticipated Value |

| Chemical Formula | C₁₃H₁₃ClN₂O₂[6] |

| Formula Weight | 264.71 g/mol [6] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~8-10 |

| c (Å) | ~12-15 |